N-(1,2-dihydroacenaphthylen-5-yl)-2-(p-tolylthio)acetamide
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Overview
Description
N-(1,2-dihydroacenaphthylen-5-yl)-2-(p-tolylthio)acetamide is an organic compound that belongs to the class of acenaphthylene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-2-(p-tolylthio)acetamide typically involves the reaction of acenaphthylene derivatives with p-tolylthioacetic acid under specific conditions. The reaction may require a catalyst, such as a Lewis acid, and is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,2-dihydroacenaphthylen-5-yl)-2-(p-tolylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-2-(p-tolylthio)acetamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(1,2-dihydroacenaphthylen-5-yl)-2-(p-tolylthio)acetamide: can be compared with other acenaphthylene derivatives and thioacetamide compounds.
Acenaphthene: A related compound with similar structural features but different functional groups.
Thioacetamide: Shares the thioacetamide moiety but lacks the acenaphthylene core.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer unique chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-methylphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NOS/c1-14-5-10-17(11-6-14)24-13-20(23)22-19-12-9-16-8-7-15-3-2-4-18(19)21(15)16/h2-6,9-12H,7-8,13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNJLJIHJYHQSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=C3CCC4=C3C2=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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